molecular formula C28H26N4O2S2 B11176897 4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester

4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester

Cat. No.: B11176897
M. Wt: 514.7 g/mol
InChI Key: ZKTZTMGFVQCFHH-UHFFFAOYSA-N
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Description

4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester is a useful research compound. Its molecular formula is C28H26N4O2S2 and its molecular weight is 514.7 g/mol. The purity is usually 95%.
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Biological Activity

4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure

The compound features a piperazine core, which is known for its diverse biological properties. The structural formula can be represented as follows:

C15H18N2S2\text{C}_{15}\text{H}_{18}\text{N}_2\text{S}_2

Biological Activity Overview

Research indicates that compounds containing piperazine rings exhibit various biological activities, including anticancer and antimicrobial effects. The following sections delve into specific findings related to the biological activity of 4-Phenyl-piperazine-1-carbodithioic acid.

Anticancer Activity

  • Mechanism of Action : Studies have shown that piperazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study focusing on similar piperazine derivatives demonstrated their ability to inhibit the G1/S phase transition in the cell cycle, leading to reduced cell viability in various cancer cell lines .
  • In Vitro Studies :
    • A series of piperazine derivatives were assessed for their anticancer activity against human breast cancer cell lines using the sulforhodamine B assay. Compounds demonstrated significant anti-proliferative effects, with some showing IC50 values in the low micromolar range .
  • Case Study : One notable case involved the compound TM-208, a derivative closely related to 4-Phenyl-piperazine-1-carbodithioic acid. TM-208 exhibited excellent in vivo and in vitro anticancer activity with low toxicity levels. Its metabolism was studied in rats, revealing significant metabolites that contribute to its anticancer properties .

Antimicrobial Activity

  • Activity Against Pathogens : Recent studies have highlighted the antimicrobial properties of metal complexes derived from carbodithioic acids. For example, transition metal complexes of 4-methylpiperazine-1-carbodithioate exhibited potent antimicrobial activity against various pathogens including Candida albicans and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL .
  • In Vitro Screening Results :
    • A table summarizing the antimicrobial activity of different metal complexes derived from piperazine-based compounds is provided below:
CompoundPathogenMIC (µg/mL)
[Co(4-MPipzcdt)(phen)₂]ClCandida albicans<8
[Mn(4-MPipzcdt)₂(phen)]Escherichia coli8
[Zn(4-MPipzcdt)(phen)₂]Staphylococcus aureus16

Structure-Activity Relationship (SAR)

The biological efficacy of 4-Phenyl-piperazine-1-carbodithioic acid is influenced by its structural characteristics. The presence of specific functional groups and the di-substitution pattern on the piperazine ring have been shown to enhance both anticancer and antimicrobial activities .

Properties

Molecular Formula

C28H26N4O2S2

Molecular Weight

514.7 g/mol

IUPAC Name

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C28H26N4O2S2/c33-24(20-36-28(35)32-18-16-31(17-19-32)23-14-8-3-9-15-23)29-27-30-25(21-10-4-1-5-11-21)26(34-27)22-12-6-2-7-13-22/h1-15H,16-20H2,(H,29,30,33)

InChI Key

ZKTZTMGFVQCFHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)SCC(=O)NC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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